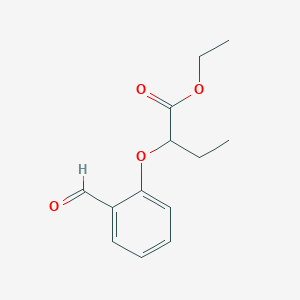
Ethyl 2-(2-formylphenoxy)butanoate
説明
Ethyl 2-(2-formylphenoxy)butanoate (EFB) is an organic compound that is used in a variety of laboratory experiments and industrial processes. It is a colorless liquid with a sweet, fruity odor and is widely used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. EFB is also known as ethyl 2-formylphenoxybutyrate and is an important intermediate in the synthesis of various compounds. The compound is also used in a variety of scientific research applications due to its unique properties.
科学的研究の応用
1. Application in Oxidative Metabolism Studies
Ethyl 2-(2-formylphenoxy)butanoate may be implicated in studies examining oxidative metabolism in biological systems. For instance, research conducted by Turini et al. (1998) investigated the oxidation of ethyl t-butyl ether (ETBE) by liver microsomes in rats. This study highlighted the roles of various cytochrome P450 isoforms in the oxidative metabolism of ETBE, a compound structurally related to this compound (Turini et al., 1998).
2. Role in Chemical Synthesis
This compound might be utilized in chemical synthesis processes. Zhu et al. (2003) described the use of similar compounds in the synthesis of tetrahydropyridines through a [4 + 2] annulation process. This study provides insights into the potential use of this compound in organic synthesis, particularly in the creation of complex organic compounds (Zhu et al., 2003).
3. Implications in Pest Control Research
The compound may find applications in pest control research. Wimmer et al. (2007) explored the use of butanoate esters, which are structurally similar to this compound, in the development of novel insect control agents. These compounds, known as juvenogens, show potential as biochemically activated hormonogenic compounds in insect pest control (Wimmer et al., 2007).
4. Applications in Photochemical Reactions
Research into photochemical reactions may also involve this compound. Studies like the one by Tokuda et al. (1978) on the photochemical reactions of cycloalkanones in alcoholic solutions could provide a foundation for understanding how this compound behaves under similar conditions (Tokuda et al., 1978).
Safety and Hazards
Ethyl 2-(2-formylphenoxy)butanoate is classified as a GHS07 substance, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .
将来の方向性
特性
IUPAC Name |
ethyl 2-(2-formylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGSVBDPHSMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377284 | |
| Record name | ethyl 2-(2-formylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86602-60-0 | |
| Record name | ethyl 2-(2-formylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



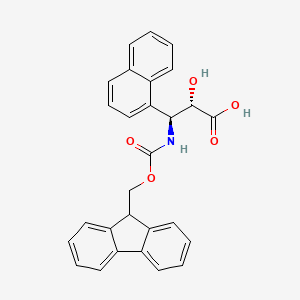
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)



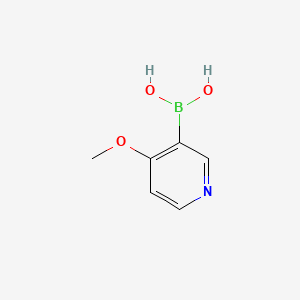

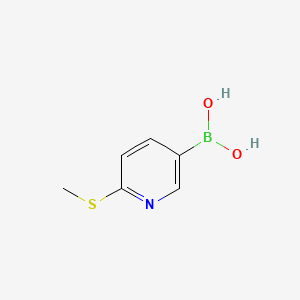

![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)
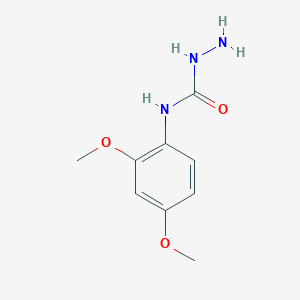
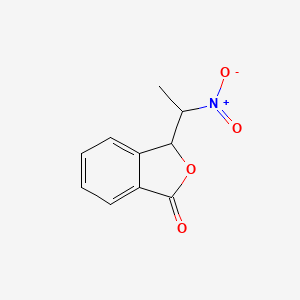
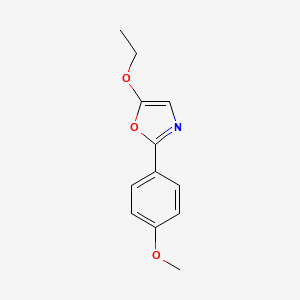
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)